molecular formula C17H19FN2O2 B1678110 プリラルフィナミド CAS No. 133865-88-0

プリラルフィナミド

カタログ番号: B1678110
CAS番号: 133865-88-0
分子量: 302.34 g/mol
InChIキー: BHJIBOFHEFDSAU-LBPRGKRZSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

プリラルフィナミドは、神経痛や術後の歯痛を含むさまざまな疼痛状態の治療における潜在的な使用について調査されてきました . プリラルフィナミドの化学式はC₁₇H₁₉FN₂O₂であり、分子量は302.34 g/molです .

2. 製法

合成経路と反応条件: プリラルフィナミドは、2-フルオロベンジルアミンと4-ヒドロキシベンジルアミンを反応させた後、(S)-2-アミノプロパン酸とアミド結合を形成する多段階プロセスによって合成できます . 反応条件は通常、目的の生成物の形成を促進するために、有機溶媒と触媒の使用が含まれます。

工業的生産方法: プリラルフィナミドの工業的生産は、上記で述べた合成経路をスケールアップするプロセスです。このプロセスは、最終製品の収率と純度が高いことを保証するように最適化されています。 これには、クロマトグラフィーや結晶化などの高度な精製技術の使用が含まれる場合があります .

科学的研究の応用

Phase II and III Trials

Ralfinamide has undergone several clinical trials to evaluate its effectiveness in treating various forms of neuropathic pain:

  • Phase II Trials : Initial studies demonstrated that ralfinamide was well tolerated among patients with neuropathic pain. It showed significant improvement in pain severity as measured by the Visual Analogue Scale (VAS) and the Likert Pain Scale (LPS) compared to placebo . The trials included patients suffering from conditions such as diabetic neuropathy and post-herpetic neuralgia.
  • Phase III Trials : However, subsequent Phase III trials for neuropathic low back pain yielded mixed results. While it alleviated allodynia in certain models, it did not demonstrate significant efficacy for low back pain specifically .

Case Studies

Several case studies have documented the application of ralfinamide in different patient populations:

  • Neuropathic Pain Models : In animal models, ralfinamide effectively reduced mechanical allodynia induced by nerve injury and chemotherapy agents like oxaliplatin and paclitaxel. It was found to increase mechanical withdrawal thresholds without affecting physiological pain or locomotion .
  • Long-term Safety Studies : An extension study evaluated the long-term safety and efficacy of ralfinamide over a year among chronic pain patients. Results indicated sustained efficacy without significant adverse effects .

Comparative Efficacy

Ralfinamide's efficacy has been compared to other analgesics like gabapentin. In various studies, it demonstrated comparable effects on neuropathic pain while maintaining a favorable safety profile .

Data Table: Summary of Clinical Trials

Trial Phase Condition Results Efficacy Measure
Phase IINeuropathic PainSignificant reduction in VAS scoresVAS, LPS
Phase IIINeuropathic Low Back PainNo significant improvement over placeboVAS
PreclinicalChemotherapy-induced AllodyniaDose-dependent alleviation of allodyniaMechanical withdrawal threshold

生化学分析

Biochemical Properties

Priralfinamide plays a significant role in biochemical reactions, particularly in the modulation of ion channels. It acts as a mixed voltage-gated sodium channel blocker, including Na v 1.7, and also blocks N-type calcium channels . Additionally, Priralfinamide functions as a noncompetitive NMDA receptor antagonist and a monoamine oxidase B inhibitor . These interactions with various ion channels and receptors contribute to its analgesic effects. The compound’s ability to inhibit sodium and calcium channels helps in reducing neuronal excitability and pain transmission.

Cellular Effects

Priralfinamide has been shown to influence various cellular processes and functions. It affects cell signaling pathways, gene expression, and cellular metabolism. In particular, Priralfinamide’s inhibition of sodium and calcium channels leads to a decrease in neuronal excitability, which is crucial for its analgesic effects . The compound also modulates NMDA receptors, which play a role in synaptic plasticity and pain perception . These cellular effects contribute to its potential therapeutic benefits in treating neuropathic pain and other pain conditions.

Molecular Mechanism

The molecular mechanism of Priralfinamide involves its interaction with multiple ion channels and receptors. By blocking voltage-gated sodium channels, Priralfinamide reduces the influx of sodium ions, which is essential for the generation and propagation of action potentials in neurons . This inhibition leads to decreased neuronal excitability and reduced pain transmission. Additionally, Priralfinamide’s blockade of N-type calcium channels further contributes to its analgesic effects by reducing calcium influx and neurotransmitter release . The compound’s noncompetitive antagonism of NMDA receptors also plays a role in modulating pain perception and synaptic plasticity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Priralfinamide have been observed to change over time. The compound has shown stability and long-lasting effects in various studies. For instance, Priralfinamide administered orally before hindpaw neurectomy or postoperatively provided long-lasting suppression of spontaneous neuropathic pain-related behavior in rats . These findings suggest that Priralfinamide maintains its efficacy over extended periods, making it a promising candidate for chronic pain management.

Dosage Effects in Animal Models

The effects of Priralfinamide vary with different dosages in animal models. Studies have shown that Priralfinamide is effective in reducing pain at various dosages. For example, in a study evaluating its efficacy in neuropathic pain, Priralfinamide was administered at doses of 40 mg BID (twice a day) with weekly increases to 80 and 160 mg BID, contingent on tolerability . The highest dose of 320 mg was reached and maintained in 75% of patients, demonstrating its dose-dependent efficacy and tolerability . At higher doses, some adverse effects such as headache, nausea, and dizziness were observed .

Metabolic Pathways

Priralfinamide undergoes metabolism primarily in the liver. The main route of excretion is via the kidneys, with 94% of the dose being eliminated through urine . Major metabolites identified in urine and plasma include the N-dealkylated acid of Priralfinamide and deaminated Priralfinamide acid (NW-1799) . These metabolic pathways indicate that Priralfinamide is extensively metabolized before excretion, which is important for understanding its pharmacokinetics and potential drug interactions.

Transport and Distribution

Priralfinamide is rapidly and completely absorbed when administered orally . It is distributed throughout the body, with significant concentrations found in plasma and various tissues. The compound’s distribution is influenced by its interactions with transporters and binding proteins. For instance, Priralfinamide and its dealkylated metabolite (NW-1716) represent the majority of plasma radioactivity . This distribution pattern suggests that Priralfinamide is effectively transported and localized within the body, contributing to its therapeutic effects.

Subcellular Localization

The subcellular localization of Priralfinamide is crucial for its activity and function. The compound’s ability to target specific cellular compartments and organelles is influenced by its chemical structure and post-translational modifications. Priralfinamide’s interactions with ion channels and receptors are likely to occur at the cell membrane, where these proteins are predominantly located . Additionally, its modulation of NMDA receptors suggests that Priralfinamide may also localize to synaptic sites, where these receptors are concentrated . Understanding the subcellular localization of Priralfinamide is essential for elucidating its precise mechanisms of action and optimizing its therapeutic potential.

準備方法

Synthetic Routes and Reaction Conditions: Priralfinamide can be synthesized through a multi-step process involving the reaction of 2-fluorobenzylamine with 4-hydroxybenzylamine, followed by the formation of the amide bond with (S)-2-aminopropanoic acid . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of priralfinamide involves scaling up the synthetic routes mentioned above. The process is optimized to ensure high yield and purity of the final product. This may include the use of advanced purification techniques such as chromatography and crystallization .

化学反応の分析

反応の種類: プリラルフィナミドは、次のようなさまざまな化学反応を起こします。

一般的な試薬と条件:

生成される主要な生成物: これらの反応から生成される主要な生成物には、さまざまな置換および官能基化されたプリラルフィナミド誘導体があり、これらは異なる薬理学的特性を持つ場合があります .

4. 科学研究の応用

類似化合物との比較

プリラルフィナミドは、その特定の作用機序とその潜在的な治療用途で独自のものとなっています。類似の化合物には次のものがあります。

プリラルフィナミドは、ナトリウムチャネルの特異的な標的化と、さまざまな疼痛状態の治療の可能性により際立っています .

生物活性

Ralfinamide (NW-1029) is an α-aminoamide derivative developed primarily for its analgesic properties, particularly in the treatment of neuropathic pain. It functions as a selective blocker of voltage-gated sodium channels (VGSCs), notably Nav1.7, which play a critical role in the transmission of pain signals. This article explores the biological activity of ralfinamide, including its mechanism of action, efficacy in clinical trials, and findings from various studies.

Ralfinamide exhibits its analgesic effects by blocking sodium channels, specifically targeting tetrodotoxin-resistant Na+ currents in dorsal root ganglion (DRG) neurons. This inhibition occurs in a frequency- and voltage-dependent manner, leading to a reduction in action potential firing in nociceptive neurons. In studies, ralfinamide significantly decreased the number of action potentials in capsaicin-responsive neurons while having minimal effect on capsaicin-unresponsive neurons . This selectivity suggests that ralfinamide may effectively reduce hyperexcitability associated with inflammatory and neuropathic pain.

Efficacy in Clinical Trials

Ralfinamide has undergone multiple phases of clinical trials to evaluate its safety and efficacy:

  • Phase II Trials : A double-blind, randomized, placebo-controlled trial involving 272 patients with various forms of neuropathic pain demonstrated that ralfinamide was well tolerated and provided statistically significant improvements in pain severity as measured by the Visual Analogue Scale (VAS) and Likert Pain Scale (LPS) . The treatment doses ranged from 80 to 320 mg/day.
  • Phase III Trials : Despite positive Phase II results, ralfinamide did not demonstrate efficacy in treating neuropathic low back pain in Phase III trials. This discrepancy highlights the complexity of neuropathic pain syndromes and suggests that further research is necessary to understand the drug's effectiveness across different etiologies .

Analgesic Activity

Various studies have assessed the analgesic properties of ralfinamide across different animal models:

  • Formalin Test : Ralfinamide exhibited significant analgesic effects in the formalin test, a standard model for assessing pain response. The effective dose required for a 50% reduction in pain response was determined to be approximately 7.3 mg/kg .
  • Neuropathic Pain Models : In models induced by spared nerve injury and chemotherapy agents (oxaliplatin and paclitaxel), ralfinamide effectively alleviated mechanical allodynia without affecting physiological pain responses or locomotor activity . This indicates its potential as a targeted therapy for neuropathic conditions.

Comparative Efficacy

In preclinical studies comparing ralfinamide with gabapentin—a commonly used medication for neuropathic pain—ralfinamide showed comparable efficacy but with a distinct mechanism of action focused on sodium channel blockade rather than modulation of calcium channels .

Data Tables

The following tables summarize key findings from various studies on ralfinamide:

Study TypePain ModelEfficacy ObservedKey Findings
PreclinicalFormalin TestSignificant analgesiaED50 = 7.3 mg/kg
Phase IINeuropathic PainStatistically significant reduction in VASWell tolerated; doses 80-320 mg/day
PreclinicalSpared Nerve InjuryAlleviated mechanical allodyniaComparable to gabapentin; no effect on physiological pain
Parameters AssessedControl Group (Mean ± SD)Ralfinamide Group (Mean ± SD)
Action Potentials (Tonic Neurons)10.6 ± 1.8 APs/600ms2.6 ± 0.7 APs/600ms
Action Potentials (Phasic Neurons)Varies by stimulus intensityReduced firing significantly

特性

IUPAC Name

(2S)-2-[[4-[(2-fluorophenyl)methoxy]phenyl]methylamino]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O2/c1-12(17(19)21)20-10-13-6-8-15(9-7-13)22-11-14-4-2-3-5-16(14)18/h2-9,12,20H,10-11H2,1H3,(H2,19,21)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHJIBOFHEFDSAU-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N)NCC1=CC=C(C=C1)OCC2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N)NCC1=CC=C(C=C1)OCC2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70158406
Record name Priralfinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70158406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133865-88-0
Record name Priralfinamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=133865-88-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Priralfinamide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133865880
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Priralfinamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06649
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Priralfinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70158406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Propanamide, 2-[[[4-[(2-fluorophenyl)methoxy]phenyl]methyl]amino]-, (2S)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PRIRALFINAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3LPF0S0GVV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ralfinamide
Reactant of Route 2
Ralfinamide
Reactant of Route 3
Ralfinamide
Reactant of Route 4
Reactant of Route 4
Ralfinamide
Reactant of Route 5
Ralfinamide
Reactant of Route 6
Ralfinamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。